molecular formula C21H18N2O3S B2996956 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326905-07-0

1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2996956
CAS No.: 1326905-07-0
M. Wt: 378.45
InChI Key: OIURPYFDWZEWMU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The substituents at the 1- and 3-positions—4-methoxybenzyl and 3-methylphenyl, respectively—impart unique physicochemical and pharmacological properties. Thienopyrimidines are widely studied for their bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory effects .

Properties

CAS No.

1326905-07-0

Molecular Formula

C21H18N2O3S

Molecular Weight

378.45

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

OIURPYFDWZEWMU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

1-(4-Methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. The structural features of this compound suggest that it may interact with various biological targets, making it an interesting subject for further research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₂O₄S. The compound features a thieno[3,2-d]pyrimidine core structure characterized by the fusion of a thiophene ring with a pyrimidine ring. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit critical cellular signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that similar compounds can interfere with various cancer cell lines by modulating the activity of key enzymes such as cyclooxygenases (COX-1 and COX-2), which are associated with inflammation and cancer progression .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Studies indicate that thienopyrimidine derivatives can inhibit inflammatory mediators, thereby reducing inflammation-related symptoms. In particular, the compound's ability to inhibit COX enzymes suggests its utility in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It could bind to receptors that mediate cellular responses in cancer and inflammation.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-oneSimpler structure without methoxy groupReported anticancer activity
Pyrazolo[3,4-d]pyrimidinesDifferent heterocyclic systemAnti-inflammatory effects
Thienopyrimidine derivativesSimilar core structure with varied substitutionsDiverse pharmacological profiles

The unique substituents present in this compound enhance its selectivity and potency compared to other thienopyrimidine derivatives .

Case Studies

A study conducted on thienopyrimidine derivatives indicated that certain modifications to the structure resulted in enhanced activity against specific cancer cell lines. For instance, compounds with electron-donating groups displayed increased potency against breast cancer cells due to improved interactions with target proteins involved in cell proliferation . Another study highlighted the anti-inflammatory effects of a similar compound through the inhibition of COX enzymes in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural features and molecular weights of analogous compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 1: 4-MeO-benzyl; 3: 3-Me-phenyl ~376 (estimated) N/A (hypothetical based on analogs)
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 3: 4-F-benzyl 276.29 Enzyme inhibition, antimicrobial
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 3: 3,5-diMe-phenyl 272.33 Antimicrobial, receptor antagonism
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3: 2,4-diF-phenyl 280.25 Antimicrobial, TrmD inhibition
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 6: imidazo-pyridine; 3: phenyl N/A MIC < streptomycin vs. P. aeruginosa
1-[(4-Ethenylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 1: 4-ethenyl-benzyl; 3: 3-Me-phenyl 376.5 N/A (structural analog)

Key Observations :

  • Fluorinated Derivatives : Compounds with fluorinated aryl groups (e.g., 4-F-benzyl, 2,4-diF-phenyl) exhibit enhanced antimicrobial activity, likely due to increased electronegativity and membrane penetration .
  • Heterocyclic Modifications : The introduction of imidazo[1,2-a]pyridine at position 6 (as in ) significantly improves potency against Gram-negative bacteria, with MIC values surpassing streptomycin .
  • Methoxy vs. Methyl Groups: The 4-methoxybenzyl group in the target compound may confer greater metabolic stability compared to non-oxygenated benzyl derivatives .
Pharmacological Activity
  • Antimicrobial Effects: The 3-(2,4-difluorophenyl) analog (CAS 930982-69-7) demonstrates broad-spectrum activity, particularly against P. aeruginosa (MIC < reference drugs) . In contrast, the imidazo-pyridine hybrid () shows moderate activity against S. aureus and E. coli.
  • Enzyme Inhibition: Quinazoline-2,4-dione derivatives (structurally related but with a different core) act as acetyl-CoA carboxylase inhibitors, suggesting thienopyrimidines with similar substituents may target metabolic enzymes .

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